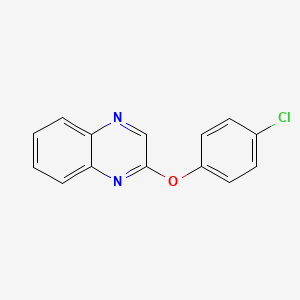

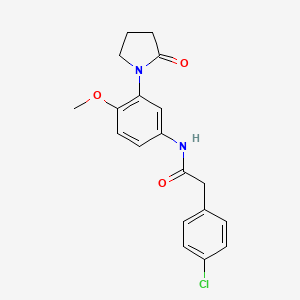

2-(4-Chlorophenoxy)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Quinoxalines have been the subject of extensive research due to their potential biological and pharmaceutical properties . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Aplicaciones Científicas De Investigación

Corrosion Inhibition for Copper : Quinoxaline derivatives, including those related to 2-(4-Chlorophenoxy)quinoxaline, have been studied for their effectiveness as corrosion inhibitors for copper in acidic environments. Theoretical quantum chemical calculations reveal a relationship between the molecular structure of quinoxalines and their inhibition efficiency, contributing to the development of more efficient corrosion inhibitors (Zarrouk et al., 2014).

Synthesis of Antimicrobial Agents : The synthesis of new quinoxaline derivatives, including those structurally related to this compound, has been explored for their potential antimicrobial activity. These compounds are synthesized by replacing the chlorine atom with various linkages, leading to the development of Schiff bases containing quinoxaline moieties. Their antimicrobial properties highlight their potential use in developing new medicinal compounds (Singh et al., 2010).

Electrochromic Properties in Conducting Polymers : The synthesis of new monomers related to this compound and their copolymerization with bithiophene has been investigated for their electrochromic properties. These compounds are useful in developing advanced materials for applications like solar cells and organic electronics (Beyazyildirim et al., 2006).

Corrosion Inhibitors for Mild Steel : Quinoxaline derivatives, including those structurally similar to this compound, have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. Their high corrosion inhibition efficiency is supported by experimental and theoretical studies, making them valuable in protecting industrial metals (Saraswat & Yadav, 2020).

Fluorescent Dye Properties : The synthesis of 2-(alkyl and aryl)thiazolo[4,5-b]quinoxaline derivatives, which are related to this compound, has led to the development of compounds with fluorescent properties. These compounds have applications as fluorescent dyes in textiles, highlighting their significance in the chemical industry (Phadke & Rangnekar, 1986).

Synthesis of Bioactive Compounds : Research into the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives, structurally related to this compound, shows their potential as anti-Mycobacterium tuberculosis agents. Their synthesis and biological activity highlight their importance in pharmaceutical research (Jaso et al., 2005).

Green Synthesis of Heterocycles : The green synthesis of quinoxaline derivatives, including those similar to this compound, has been achieved under ultrasound irradiation in water. These methods are environmentally friendly and applicable in the synthesis of compounds for various technological and biological uses (Mishra et al., 2019).

Direcciones Futuras

Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . This suggests that quinoxalines, including “2-(4-Chlorophenoxy)quinoxaline”, may have promising future directions in various fields, including medicinal chemistry .

Mecanismo De Acción

Target of Action

Quinoxaline derivatives are known to have a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Quinoxaline derivatives are known to cause DNA damage, suggesting that 2-(4-Chlorophenoxy)quinoxaline may interact with its targets to induce similar effects .

Biochemical Pathways

Quinoxaline derivatives have been associated with various pathways, including oxidative phosphorylation, unfolded protein response, proteasome pathway, pi3k/akt/mtor signaling, spliceasome, and dna repair .

Pharmacokinetics

Quinoxaline derivatives are generally known for their stability and bioavailability .

Result of Action

Quinoxaline derivatives are known to have several pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .

Action Environment

The broad application of quinoxaline derivatives arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIDQTZXAZVXPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

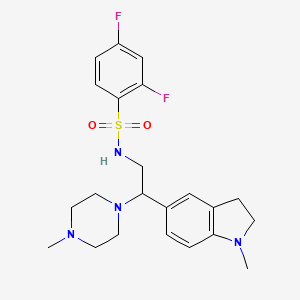

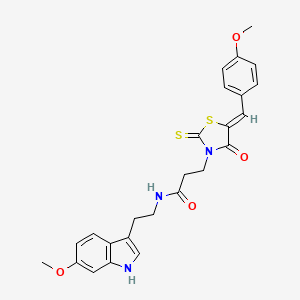

![3-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2556850.png)

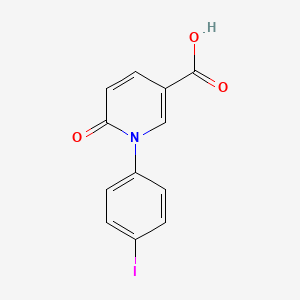

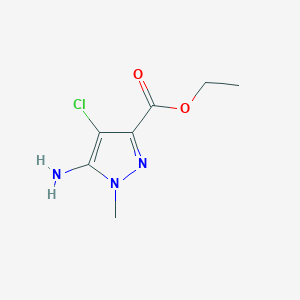

![N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556853.png)

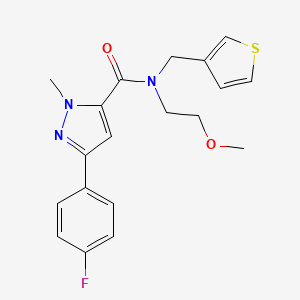

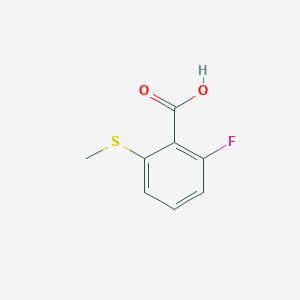

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2556856.png)

![2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556859.png)

![4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2556861.png)

![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2556871.png)